
2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications . 2-Fluoroaniline has a similar structure, with the fluorine atom at a different position .
Synthesis Analysis
4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline is C6H6FN . The structure consists of a benzene ring with a fluorine atom and an amine group attached .Chemical Reactions Analysis
The metabolism and excretion of the xenobiotic compound 2-fluoroaniline is important due to human exposure in manufacturing. It is found to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .Physical And Chemical Properties Analysis
4-Fluoroaniline is a colorless liquid with a density of 1.1725 g/cm^3 . It has a melting point of -1.9 °C and a boiling point of 188 °C .Aplicaciones Científicas De Investigación
Anticancer Activity
Isoindole-1,3(2H)-dione derivatives, including compounds similar to 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione, have been studied for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, and their activity is influenced by different substituents attached to the isoindole-1,3(2H)-dione structure. Research has shown that certain isoindole-1,3(2H)-dione compounds have higher anticancer activity than traditional chemotherapeutic agents like 5-fluorouracil and cisplatin against cell lines such as HeLa, C6, A549, Caco-2, and MCF-7. This suggests the potential of these compounds as alternative chemotherapeutic drugs, with the substituents playing a crucial role in determining their efficacy (Tan et al., 2020).
Synthesis Methods
Novel methods for synthesizing compounds structurally related to 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione have been developed to enhance their application in scientific research. For instance, a new synthetic approach for creating a N-phenylphthalimide compound with herbicidal activity has been reported, highlighting the versatility of the isoindole-1,3(2H)-dione framework in developing bioactive compounds. This method focuses on the efficient and economical synthesis of such compounds, demonstrating their potential use in agriculture and beyond (Hai, 2007).
Chemical Synthesis and Structural Analysis
Efficient synthesis and easy structural modification of isoindole-1,3(2H)-dione derivatives enable the exploration of their diverse applications in scientific research. Techniques such as microwave-assisted reactions have been used to synthesize a variety of N-(arylaminomethyl)-phthalimides, showcasing the adaptability of the isoindole-1,3(2H)-dione core for the development of new compounds with potential research and therapeutic applications (Sena et al., 2007). Moreover, the crystal structure analysis of compounds like flumioxazin, which shares a similar structural motif with 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione, provides insights into their molecular arrangement and potential interactions in biological systems (Park et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluoroanilino)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCKJIEKBCNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)
![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)
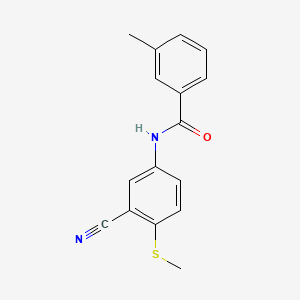
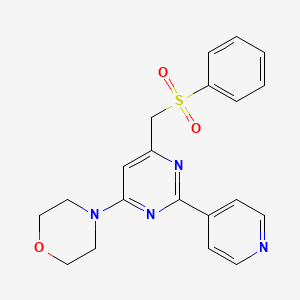

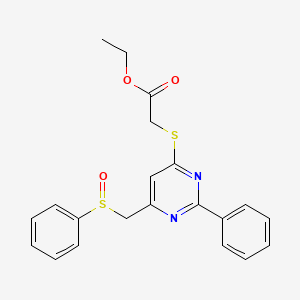

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)
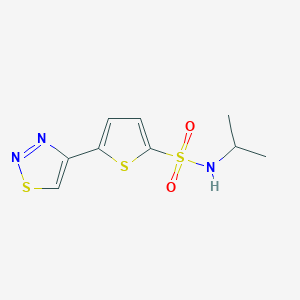
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)
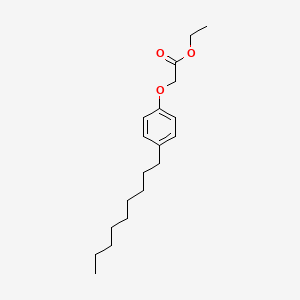
![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)